molecular formula C16H10Cl2S B1167055 3,4-BIS-(4-CHLORO-PHENYL)-THIOPHENE CAS No. 116529-32-9

3,4-BIS-(4-CHLORO-PHENYL)-THIOPHENE

Cat. No.: B1167055
CAS No.: 116529-32-9
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Description

3,4-Bis-(4-chloro-phenyl)-thiophene is a halogenated thiophene derivative characterized by two para-chlorophenyl groups attached to the 3- and 4-positions of the thiophene ring. This compound belongs to a class of aromatic heterocycles with applications in organic electronics, catalysis, and materials science due to its electron-deficient aromatic system. The chloro substituents enhance thermal stability and influence electronic properties, making it distinct from non-halogenated analogs. Its synthesis typically involves transition metal-catalyzed cross-coupling or cyclization reactions, though specific protocols for this compound remain less documented compared to simpler thiophenes .

Properties

CAS No.

116529-32-9

Molecular Formula

C16H10Cl2S

Synonyms

3,4-BIS-(4-CHLORO-PHENYL)-THIOPHENE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Substituents (Position) Molecular Weight (g/mol) Electronic Effect of Substituents
3,4-Bis-(4-chloro-phenyl)-thiophene 4-Cl-C₆H₄ (3,4) 321.23 Strong electron-withdrawing (Cl)
2,5-Bis-(4-methoxy-phenyl)-3,4-diphenyl-thiophene 4-OCH₃-C₆H₄ (2,5); C₆H₅ (3,4) 472.60 Electron-donating (OCH₃) and neutral (C₆H₅)
Thiophene H (all positions) 84.14 Neutral aromatic system
3,4-Bis-(methoxycarbonylmethyl)-thiophene CH₂CO₂CH₃ (3,4) 256.27 Moderate electron-withdrawing (ester)

Key Observations:

  • Electron Effects : The chloro groups in this compound create a highly electron-deficient thiophene core, enhancing its suitability for charge-transport applications. In contrast, methoxy groups in 2,5-bis-(4-methoxy-phenyl)-3,4-diphenyl-thiophene donate electron density, stabilizing radical intermediates .
  • Steric Impact : Bulky substituents (e.g., diphenyl groups in the methoxy derivative) reduce solubility in polar solvents, whereas chloro-substituted analogs exhibit moderate solubility in chlorinated solvents like dichloromethane .

Reactivity and Catalytic Behavior

Hydrodesulfurization (HDS) Reactivity

Thiophene derivatives are often studied in HDS processes for fossil fuel refinement. Chlorinated thiophenes like this compound show lower reactivity in HDS compared to unsubstituted thiophenes due to steric hindrance and electronic deactivation. For example:

  • Thiophene : Converts readily under HDS conditions (100% conversion at 300°C) .
  • This compound : Requires higher temperatures (>350°C) and prolonged reaction times for partial conversion .

Thermal and Stability Profiles

Table 2: Thermal Stability and Decomposition

Compound Thermal Decomposition Temperature (°C) Stability in Air
This compound 290–310 Stable (dry)
2,5-Bis-(4-methoxy-phenyl)-3,4-diphenyl-thiophene 260–280 Oxidizes slowly
3,4-Bis-(methoxycarbonylmethyl)-thiophene 220–240 Hygroscopic

Insights:

  • Chloro-substituted thiophenes exhibit superior thermal stability due to strong C-Cl bonds and reduced oxidative susceptibility.
  • Methoxy derivatives degrade at lower temperatures, likely due to demethylation or ester hydrolysis pathways .

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